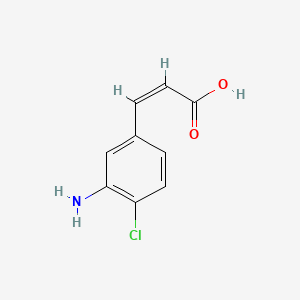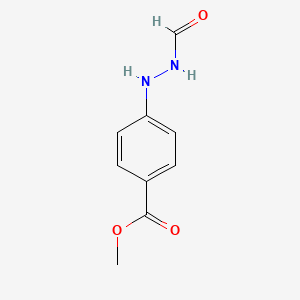
Methyl 4-(2-formylhydrazinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-formylhydrazinyl)benzoate is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol. This compound is characterized by the presence of a formylhydrazino group attached to a benzoate ester, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-formylhydrazinyl)benzoate typically involves the reaction of methyl 4-aminobenzoate with formylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-formylhydrazinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Methyl 4-(2-carboxyhydrazino)benzoate.
Reduction: Methyl 4-(2-hydroxyhydrazino)benzoate.
Substitution: Various substituted hydrazino derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-formylhydrazinyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formylhydrazino group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-formylhydrazinyl)benzoate involves its reactive formylhydrazino group, which can form covalent bonds with various biomolecules. This reactivity makes it useful as a biochemical probe for studying enzyme mechanisms and protein interactions. The compound can also act as a precursor for the synthesis of bioactive molecules, targeting specific pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-formylbenzoate: Known for its bioactive properties and used as a precursor in pharmaceutical synthesis.
Methyl 4-formylbenzoate: Utilized in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness
Methyl 4-(2-formylhydrazinyl)benzoate is unique due to its formylhydrazino group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of hydrazine derivatives and as a biochemical probe.
Eigenschaften
CAS-Nummer |
139718-89-1 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 |
IUPAC-Name |
methyl 4-(2-formylhydrazinyl)benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)7-2-4-8(5-3-7)11-10-6-12/h2-6,11H,1H3,(H,10,12) |
InChI-Schlüssel |
JTCBNDCTKOIWOT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NNC=O |
Synonyme |
Benzoic acid, 4-(2-formylhydrazino)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


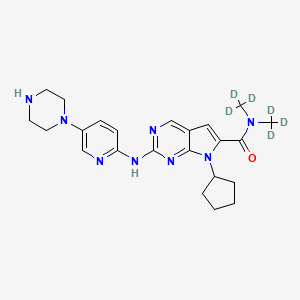

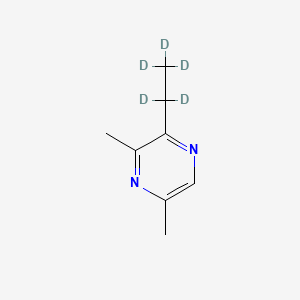

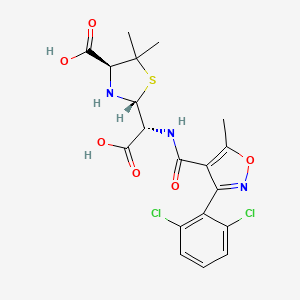
![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)
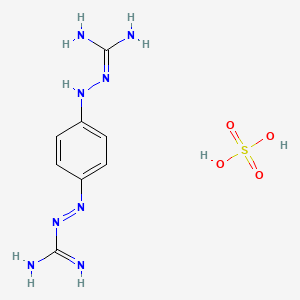
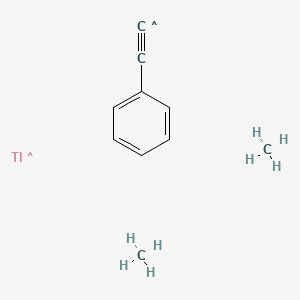
![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)

